2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid can be achieved through various methods. One approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . Another method includes the reaction of acid with the appropriate amine by the EDCI method, yielding amide derivatives in 39%–96% yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of high-temperature vapor-phase reactions and transition metal-based catalysts suggests scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the conversion of functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include transition metal-based catalysts, amines, and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation .
Major Products Formed
Major products formed from reactions involving this compound include amide derivatives and other substituted nicotinic acid compounds .
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is not fully understood. as a derivative of nicotinic acid, it is likely to exert its effects through similar pathways. Nicotinic acid is known to modulate lipid metabolism by activating specific receptors and enzymes involved in lipid synthesis and breakdown. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(trifluoromethyl)nicotinic acid: Another derivative of nicotinic acid with similar chemical properties.
2-Pivalamido-5-(trifluoromethyl)nicotinic acid: A compound with a pivalamido group, offering different reactivity and applications.
Methyl 2-amino-5-(trifluoromethyl)nicotinate:
Uniqueness
2-Hydroxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinic acid backbone. This combination imparts distinct chemical properties, such as increased stability and potential bioactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOIZUVDMRHIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379393 | |
Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191595-63-8 | |
Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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